
tert-butyl(3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H17N3O3 and a molecular weight of 239.28 g/mol . This compound is characterized by the presence of a tert-butyl group, a diazoacetyl group, and a pyrrolidine ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of tert-butyl(3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate involves several steps. One common method includes the reaction of tert-butyl pyrrolidine-1-carboxylate with diazoacetic acid under specific conditions. The reaction typically requires the use of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product .
Analyse Chemischer Reaktionen
tert-Butyl(3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl(3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of tert-butyl(3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The diazoacetyl group is known to participate in reactions with nucleophiles, leading to the formation of new chemical bonds. This interaction can affect various biochemical pathways and molecular targets, depending on the specific context of its use .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl(3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl(2S)-2-(2-diazoacetyl)pyrrolidine-1-carboxylate: This compound has a similar structure but differs in the stereochemistry of the pyrrolidine ring.
tert-Butyl(3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate: Another stereoisomer with different spatial arrangement of atoms.
tert-Butyl(3R)-3-(2-diazoacetyl)pyrrolidine-2-carboxylate: This compound has a different position of the carboxylate group on the pyrrolidine ring.
These compounds share similar chemical properties but may exhibit different reactivities and applications due to their structural differences.
Eigenschaften
Molekularformel |
C11H17N3O3 |
|---|---|
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
tert-butyl (3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-5-4-8(7-14)9(15)6-13-12/h6,8H,4-5,7H2,1-3H3/t8-/m1/s1 |
InChI-Schlüssel |
VRKBJAVUMSFGKK-MRVPVSSYSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)C(=O)C=[N+]=[N-] |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(difluoromethyl)-1-methyl-N-[1-(3,4,5-trifluorophenyl)bicyclo[2.1.1]hexan-5-yl]-1H-pyrazole-4-carboxamide](/img/structure/B13562563.png)
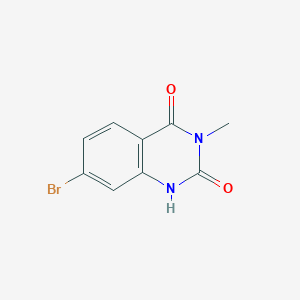

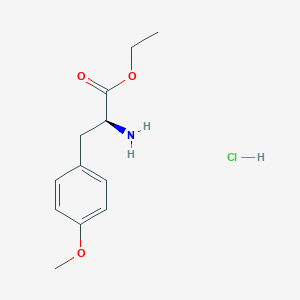

![1-{5,8-Dioxaspiro[3.5]nonan-9-yl}methanaminehydrochloride](/img/structure/B13562591.png)
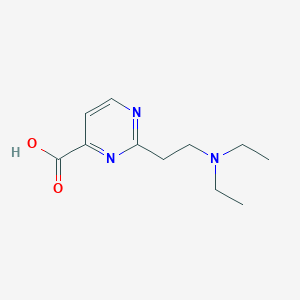
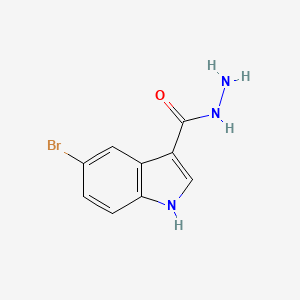
![3-{7-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13562607.png)
![(2,7-Dioxaspiro[4.5]decan-3-YL)methanamine](/img/structure/B13562615.png)
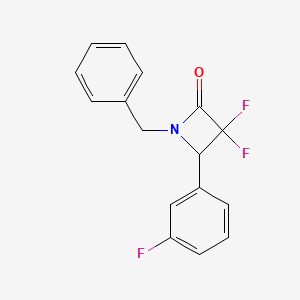
![3-Benzylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13562624.png)

